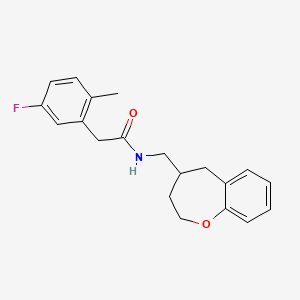![molecular formula C18H25NO4 B5669943 ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate](/img/structure/B5669943.png)
ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate is a complex organic compound that features a cyclohexyl group, a hydroxybenzyl moiety, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with 4-hydroxybenzyl chloride to form the intermediate. This intermediate is subsequently reacted with ethyl 3-oxopropanoate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances reproducibility.
化学反应分析
Types of Reactions
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
科学研究应用
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-{[1-(4-methoxybenzyl)cyclohexyl]amino}-3-oxopropanoate: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activity.
Ethyl 3-{[1-(4-hydroxyphenyl)cyclohexyl]amino}-3-oxopropanoate: The phenyl group provides different steric and electronic properties compared to the benzyl group.
Ethyl 3-{[1-(4-hydroxybenzyl)cyclopentyl]amino}-3-oxopropanoate: The cyclopentyl group introduces different conformational flexibility compared to the cyclohexyl group.
属性
IUPAC Name |
ethyl 3-[[1-[(4-hydroxyphenyl)methyl]cyclohexyl]amino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-23-17(22)12-16(21)19-18(10-4-3-5-11-18)13-14-6-8-15(20)9-7-14/h6-9,20H,2-5,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMQYCIFEPBLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1(CCCCC1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-9-[2-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5669862.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethoxy}phenyl)ethanone](/img/structure/B5669868.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5669875.png)
![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B5669887.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)propanamide](/img/structure/B5669891.png)
![1-(4-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}benzyl)piperidine](/img/structure/B5669897.png)
![(3aR,6aR)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5669905.png)
![[3-allyl-1-(5-fluoro-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5669922.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5669928.png)
![{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone](/img/structure/B5669942.png)

![N-benzyl-2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5669952.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5669956.png)
